molecular formula C15H19N3O2 B11742830 2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid

2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid

Cat. No.: B11742830
M. Wt: 273.33 g/mol
InChI Key: HZOIRSAASRVDPC-UHFFFAOYSA-N
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Description

2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrazole ring through an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or a radical initiator.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid apart is its unique combination of a pyrazole ring and a benzoic acid moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-[[(1-butan-2-ylpyrazol-3-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C15H19N3O2/c1-3-11(2)18-9-8-14(17-18)16-10-12-6-4-5-7-13(12)15(19)20/h4-9,11H,3,10H2,1-2H3,(H,16,17)(H,19,20)

InChI Key

HZOIRSAASRVDPC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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